![molecular formula C14H14N4O B2774171 N-(6-Methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide CAS No. 2415518-33-9](/img/structure/B2774171.png)
N-(6-Methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide
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Overview
Description
“N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide” is a thiourea derivative . Thiourea derivatives are important compounds due to their wide range of applications. They have a long history as functional ligands in coordination chemistry and they coordinate to metals via both O and S atoms .
Synthesis Analysis
This compound and its Co(II), Ni(II), and Cu(II) complexes have been synthesized and characterized by elemental analysis, FT-IR, 1H-NMR, and HR-MS methods . All chemical reagents used for the synthesis were of analytical purity .Molecular Structure Analysis
The compound was characterized by single crystal X-ray diffraction method . It crystallizes in the monoclinic crystal system with P 1 21/c 1 space group .Physical And Chemical Properties Analysis
The compound has a molecular formula of C12H11N3OS2 . More detailed physical and chemical properties are not available in the sources I found.properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-9-4-2-7-13(15-9)16-14(19)12-8-10-5-3-6-11(10)17-18-12/h2,4,7-8H,3,5-6H2,1H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVFWXGXVUXJJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=NN=C3CCCC3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylpyridin-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide |
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